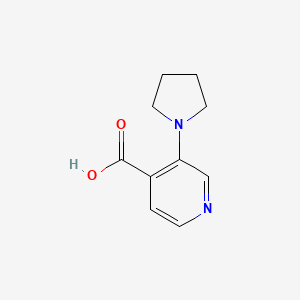

3-(Pyrrolidin-1-yl)isonicotinic acid

説明

3-(Pyrrolidin-1-yl)isonicotinic acid is a pyridine derivative featuring a pyrrolidine ring substituted at the 3-position of the isonicotinic acid scaffold. This compound is structurally related to isonicotinic acid hydrazide, a well-known antitubercular agent, but its unique substitution pattern may confer distinct physicochemical and biological properties. The pyrrolidine moiety, a five-membered saturated ring containing one nitrogen atom, enhances molecular rigidity and may influence binding to biological targets .

Structure

2D Structure

特性

IUPAC Name |

3-pyrrolidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWCKDDTUOLQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation via Nucleophilic Substitution on Isonicotinic Acid Derivatives

One common approach involves the reaction of methyl isonicotinate (the methyl ester of isonicotinic acid) with pyrrolidine under basic conditions to form the corresponding 3-(pyrrolidin-1-yl) derivative, followed by hydrolysis to yield the acid.

- Starting Materials: Methyl isonicotinate and pyrrolidine.

- Reagents and Conditions: Sodium hydride (NaH) as a base in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Mechanism: Deprotonation of pyrrolidine to form the nucleophilic amide anion, which attacks the activated ester or halogenated intermediate at the 3-position of the pyridine ring.

- Workup: Hydrolysis of the ester to the acid under acidic or basic conditions.

This method is supported by patent literature describing the condensation of methyl nicotinate with pyrrolidinyl intermediates to yield nicotinoyl pyrrolidinones, which can be further processed to related compounds.

Stepwise Synthesis Involving Pyrrolidin-2-one Intermediates

A more elaborate method involves the synthesis of a pyrrolidin-2-one intermediate that is functionalized with a butenyl substituent, which is then condensed with methyl nicotinate to form a nicotinoyl pyrrolidin-2-one derivative. Subsequent hydrogenation and hydrolysis steps yield the desired pyrrolidinyl isonicotinic acid derivative.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of N-(1-butenyl)-2-pyrrolidone | Reflux of butanal with 2-pyrrolidone using phosphorus pentoxide in toluene (Dean-Stark apparatus) | 83.2% yield; avoids genotoxic p-toluenesulfonic acid |

| 2 | Condensation with methyl nicotinate | Sodium hydride in DMF or THF, 90°C for 2 hours | 94% yield; formation of 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one |

| 3 | Hydrogenation | Methanol, 10% Pd/C catalyst, atmospheric pressure, 5 hours | Conversion to saturated pyrrolidinyl derivative |

| 4 | Hydrolysis and purification | Reflux with HCl, neutralization, extraction, vacuum distillation | 70% yield of purified product |

This multi-step procedure provides a controlled route to the target compound, with detailed NMR and IR characterization confirming the structure at each stage.

Alternative Approaches Using Aminophenol Intermediates and Coupling Agents

Other synthetic routes involve the use of protected aminophenols reacted with isonicotinic acid derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DMF. Subsequent deprotection steps yield free amines that can be further functionalized to obtain pyrrolidinyl-substituted isonicotinic acid derivatives.

General Procedure for C-3 Substitution on Isonicotinic Acid Derivatives

A general synthetic procedure reported for C-3 substitution involves:

- Mixing isonicotinic acid or its derivatives with secondary amines (such as pyrrolidine) and aldehydes in a solvent like 1,4-dioxane.

- Heating under reflux for 0.5 to 4 hours.

- Isolation of the substituted amino acid after solvent evaporation and purification.

This method leverages the formation of imine intermediates and subsequent rearrangements to introduce the pyrrolidinyl group at the 3-position with good yields (up to 74% in related systems).

Analytical Data and Characterization

Throughout these preparation methods, characterization techniques are critical for confirming the structure and purity of the products:

| Technique | Key Observations for 3-(Pyrrolidin-1-yl)isonicotinic Acid and Intermediates |

|---|---|

| 1H NMR | Signals corresponding to pyrrolidine protons (multiplets around 2-4 ppm), aromatic pyridine protons (7-9 ppm), and aliphatic substituents. |

| 13C NMR | Carbonyl carbons (~167-170 ppm), aromatic carbons (~120-150 ppm), and aliphatic carbons (20-50 ppm). |

| IR Spectroscopy | Characteristic C=O stretching (~1620-1700 cm⁻¹), C-H stretching (~2900 cm⁻¹), and aromatic ring vibrations (~1500 cm⁻¹). |

| Purity | High-performance liquid chromatography (HPLC) purity typically >90%. |

These data confirm successful substitution and the integrity of the pyrrolidinyl and isonicotinic acid moieties.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

3-(Pyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the isonicotinic acid moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the compound.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

3-(Pyrrolidin-1-yl)isonicotinic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for various chemical modifications, enhancing its utility in synthetic pathways.

Synthetic Routes

The synthesis of this compound typically involves the formation of the pyrrolidine ring followed by its attachment to isonicotinic acid. Common methods include:

- 1,3-Dipolar Cycloaddition : This reaction involves a nitrogen-based 1,3-dipole and an alkenyl dipolarophile.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrrolidin-2-one derivatives or reduction reactions that modify functional groups attached to the pyrrolidine ring.

Biochemical Properties

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. Its ability to modulate cell signaling pathways and gene expression makes it a valuable candidate for studying biochemical processes.

Cellular Effects

The compound has demonstrated significant effects on cell function, including:

- Modulation of cellular metabolism.

- Influencing cell proliferation and differentiation.

- Inducing apoptosis in certain cancer cell lines .

Medical Applications

Therapeutic Potential

this compound is under investigation for its potential therapeutic properties. Studies have explored its role in drug discovery, particularly as an antimicrobial agent against strains like Staphylococcus aureus. Its minimum inhibitory concentration (MIC) against this strain has been reported at 7.81 µg/mL .

Case Studies

Recent studies have highlighted the compound's cytotoxic activity against cancer cells. For instance, it was found to reduce cell viability significantly at higher concentrations (200 µg/mL), indicating potential use in cancer therapies .

Industrial Applications

Pharmaceutical Production

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its synthesis can be optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; utilized in organic synthesis |

| Biological Activity | Modulates enzyme activity; influences cell signaling pathways |

| Medical Applications | Potential antimicrobial agent; cytotoxic effects on cancer cells |

| Industrial Use | Production of pharmaceuticals; optimized large-scale synthesis |

作用機序

The mechanism of action of 3-(Pyrrolidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(Pyrrolidin-1-yl)isonicotinic acid and related derivatives:

Structural and Functional Analysis:

Substituent Position and Bioactivity: The 3-position substitution in this compound distinguishes it from the 2-substituted analogs (e.g., 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid). Positional isomerism can drastically alter electronic properties, solubility, and target binding. For example, the 3-hydroxyl group in 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid increases hydrophilicity but introduces higher toxicity risks .

Ring System Variations: Pyrrolidine vs. Piperidine: Piperidine (six-membered ring) in 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid offers greater conformational flexibility compared to pyrrolidine (five-membered ring), which may influence interactions with enzymatic pockets .

Hazard Profiles :

- Only 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid has documented hazards (oral toxicity, skin/eye irritation) . The absence of data for other compounds underscores the need for thorough toxicological studies.

Synthetic Accessibility :

- Pd-catalyzed C-H functionalization, as described for nicotinic/isonicotinic acid derivatives, is a scalable method for introducing substituents at specific positions . This approach could be adapted for synthesizing this compound.

Research Implications and Gaps

- Pharmacological Potential: Derivatives of isonicotinic acid are explored for antibacterial, antiviral, and antitumor activities . The pyrrolidine substitution in this compound may enhance binding to microbial or cancer targets, but empirical validation is required.

- Toxicological Data : Except for 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid, hazard profiles for most analogs remain uncharacterized. Standardized testing under OECD guidelines is recommended.

- Cost and Availability : Fluorinated derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid) are prohibitively expensive, limiting large-scale applications .

生物活性

3-(Pyrrolidin-1-yl)isonicotinic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to isonicotinic acid, enhancing its pharmacological profile. The structural configuration allows for selective interactions with various biomolecules, influencing their activity.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isonicotinic Acid | Contains a pyridine ring | Lacks the pyrrolidine moiety |

| Pyrrolidine | A five-membered ring containing nitrogen | Simpler structure without additional functional groups |

| 4-Pyridinylpyrrolidine | Pyrrolidine linked to a pyridine | Enhanced biological activity due to dual nitrogen presence |

| 2-Pyridylpyrrolidine | Similar structure with a different nitrogen position | Exhibits different pharmacological properties |

Cellular Effects

Research indicates that this compound influences various cellular processes including:

- Proliferation : Enhances cell growth at lower concentrations.

- Differentiation : Modulates cell fate decisions.

- Apoptosis : Induces programmed cell death in certain cancer cell lines.

The compound's ability to interact with specific proteins and enzymes leads to alterations in cell signaling pathways and gene expression, which are critical for these processes.

The biological effects of this compound are mediated through its interaction with various enzymes and receptors. The pyrrolidine ring enhances the compound's pharmacophore space, facilitating selective binding to target biomolecules. Notably, it has been shown to act as both an inhibitor and activator of certain enzymes, which underscores its versatility in biochemical applications .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive bacteria : MIC values range from 7.81 µg/mL (Staphylococcus aureus) to higher values for other strains.

- Gram-negative bacteria : Generally less effective compared to Gram-positive strains, but still shows moderate activity.

A summary of antimicrobial activity is presented in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 15.62 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

- Cytotoxicity Studies : One study reported that at high concentrations (200 µg/mL), the compound reduced cell viability to 46% in cancer cell lines, suggesting potential application in cancer therapy .

- Nitric Oxide Production : Another investigation found that lower concentrations (25 µg/mL) significantly stimulated nitric oxide production in both normal and tumor cells, highlighting its role in modulating immune responses .

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to target proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyrrolidin-1-yl)isonicotinic acid and its derivatives?

- Methodology :

- Start with isonicotinic acid or its hydrazide derivatives as precursors (e.g., isonicotinic acid hydrazide, as used in triazole synthesis) .

- Introduce pyrrolidine via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using anhydrous solvents and catalysts like Pd or Cu for cross-coupling) .

- Purify intermediates via column chromatography or recrystallization, and confirm structural integrity using NMR (¹H/¹³C) and IR spectroscopy .

- Key Considerations : Optimize reaction time and temperature to avoid side products, particularly with halogenated or fluorinated analogs .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodology :

- Use HPLC-UV/HRMS for purity assessment and X-ray crystallography for definitive structural confirmation (e.g., co-crystal studies with hydrazide derivatives) .

- Perform thermal analysis (TG-DSC) to evaluate decomposition profiles and confirm stability under nitrogen or air atmospheres .

- Compare spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹ for carboxylic acid groups) with literature values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, as analogs are classified for acute oral toxicity (Category 4) and skin irritation (Category 2) .

- Store the compound in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodology :

- Conduct cytotoxicity assays using HepG2 (liver) and THP-1 (monocytic) cell lines, with IC₅₀ calculations via MTT or resazurin assays .

- Screen for antimicrobial activity against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) pathogens, using fluconazole or ciprofloxacin as positive controls .

- Apply structure-activity relationship (SAR) principles by modifying substituents (e.g., halogenation at the pyridine ring) to correlate electronic effects with bioactivity .

Q. How can contradictory data on the biological efficacy of this compound across cell lines be reconciled?

- Methodology :

- Perform dose-response studies with standardized protocols (e.g., fixed exposure times, serum-free conditions) to minimize variability .

- Use statistical tools (paired t-tests, ANOVA) to assess significance, and validate findings across multiple replicates .

- Investigate cell-specific uptake mechanisms (e.g., via LC-MS quantification of intracellular compound levels) .

Q. What computational or spectroscopic methods are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodology :

- Employ DFT calculations to model metal-ligand interactions (e.g., with Cu²⁺ or Zn²⁺) and predict stability constants .

- Use UV-Vis and EPR spectroscopy to characterize charge-transfer transitions and paramagnetic metal centers in complexes .

- Analyze Hirshfeld surfaces to map intermolecular interactions in co-crystals .

Q. How does the thermal stability of this compound influence its experimental applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。